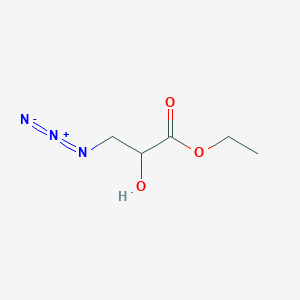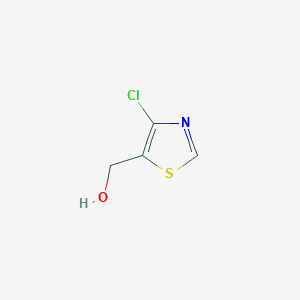
Ethyl 3-azido-2-hydroxypropanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azido-functionalized compounds is well-documented in the provided literature. For instance, a paper describes the synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s, which involves the ring-opening polymerization of ethylene oxide with allyl alcohol as an initiator, followed by the modification of the hydroxyl end to an azido group . Although this synthesis is for a polymer, the fundamental steps of introducing an azido group could be relevant to the synthesis of small molecules like Ethyl 3-azido-2-hydroxypropanoate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations . These methods could be applied to Ethyl 3-azido-2-hydroxypropanoate to determine its structure and conformation, which is crucial for understanding its reactivity and physical properties.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving azido compounds. For example, the azido functionality in the synthesized PEG derivatives is available for "click" conjugation reactions with alkyne groups . Similarly, Ethyl 3-azido-2-hydroxypropanoate could potentially participate in click chemistry, which is a powerful tool for creating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-azido-2-hydroxypropanoate can be inferred from related compounds. For instance, the presence of azido and ester groups suggests that it would have polar characteristics and could be soluble in common organic solvents. The reactivity of the azido group also implies that the compound could be sensitive to thermal or photochemical stimuli, leading to nitrogen gas evolution .
Applications De Recherche Scientifique
Nucleophilic Ring Opening and Synthesis
- Nucleophilic Ring Opening : Ethyl 3-azido-2-hydroxypropanoate has been utilized in nucleophilic ring opening reactions. For instance, the ring opening of 3-F-alkyl 2,3-epoxypropanoates leads to 2-substituted 3-F-alkyl 3-hydroxypropanoates, with azidolysis yielding 2-azido 3-F-alkyl 3-hydroxypropanoates as major products (Lanier, Blanc, & Pastor, 1996).
Enzymatic Resolution and Synthesis
- Ultrasound in Enzymatic Resolution : The compound has been studied in the context of enzymatic hydrolysis, where the use of an ultrasound bath led to a decrease in reaction time without significantly affecting yield or enantiomeric excess (Ribeiro, Passaroto, & Brenelli, 2001).
- Enzyme-Catalyzed Synthesis : It also finds application in enzyme-catalyzed synthesis for creating highly enantiomerically enriched acids (Brem et al., 2011).
Solvent and Phase Behavior Studies
- Phase Behavior Studies : Ethyl lactate, closely related to Ethyl 3-azido-2-hydroxypropanoate, has been studied for its solubility in CO2 and its potential use as a solvent in supercritical media. This research is significant for modeling and designing chemical processes (Bermejo et al., 2013).
Safety And Hazards
Ethyl 3-azido-2-hydroxypropanoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Orientations Futures
While the future directions for Ethyl 3-azido-2-hydroxypropanoate specifically are not mentioned in the search results, a related compound, Poly (3-hydroxypropionate), is seen as a promising alternative to petro-diesel based plastic . The β-alanine biosynthetic pathway is efficient in producing poly (3HP), and a Malonyl-CoA biosensor increases poly (3HP) yield .
Propriétés
IUPAC Name |
ethyl 3-azido-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-2-11-5(10)4(9)3-7-8-6/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDVPDQIXXHLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447144 | |
| Record name | Ethyl 3-azido-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-azido-2-hydroxypropanoate | |
CAS RN |
144888-69-7 | |
| Record name | Ethyl 3-azido-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)




